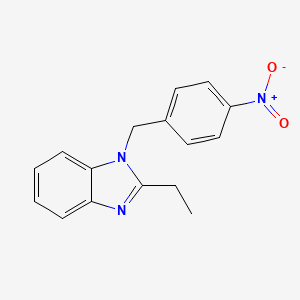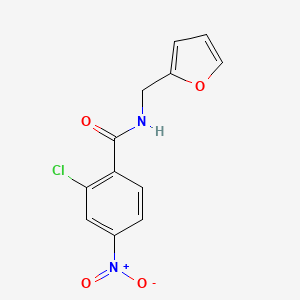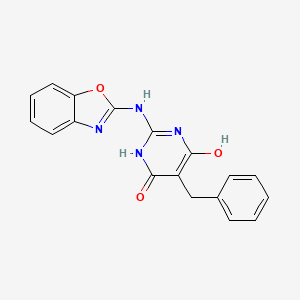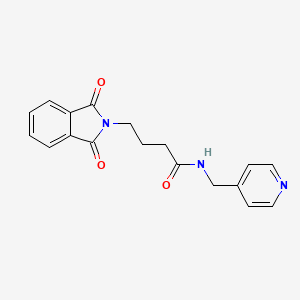![molecular formula C20H23N3O7 B5740827 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide, also known as NTBC, is a small molecule inhibitor that has been widely used in scientific research for the treatment of hereditary tyrosinemia type 1 (HT1). HT1 is a rare metabolic disorder characterized by the deficiency of fumarylacetoacetate hydrolase (FAH) enzyme, which leads to the accumulation of toxic metabolites in the liver. NTBC has been shown to improve the symptoms of HT1 by inhibiting the production of toxic metabolites, making it an important tool for studying the disease and developing new treatments.
Mecanismo De Acción
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide acts as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA). Inhibition of HPPD leads to a decrease in the production of toxic metabolites that accumulate in HT1 patients, thereby improving their symptoms.
Biochemical and physiological effects:
This compound has been shown to improve liver function and reduce the accumulation of toxic metabolites in HT1 patients. It has also been shown to reduce the risk of liver cancer in HT1 patients and improve their quality of life. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is a highly specific and potent inhibitor of HPPD, making it an ideal tool for studying the biochemical and physiological effects of FAH deficiency. However, its use in lab experiments is limited by its high cost and potential toxicity at high doses. In addition, the long-term effects of this compound on liver function and other organs are still not fully understood.
Direcciones Futuras
Future research on 3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide should focus on developing new treatments for HT1 that are more effective and have fewer side effects. This could involve the development of alternative inhibitors of HPPD or the use of gene therapy to restore FAH activity in HT1 patients. In addition, this compound could be further studied for its potential therapeutic effects in other diseases, such as cancer, diabetes, and neurodegenerative disorders.
Métodos De Síntesis
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 3-nitrophthalic anhydride with 3,4,5-triethoxybenzoic acid, followed by the addition of a carboximidamide group. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been extensively used in scientific research to study the biochemical and physiological effects of FAH deficiency and to develop new treatments for HT1. It has also been used to study the role of tyrosine metabolism in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20(24)30-22-19(21)13-8-7-9-15(10-13)23(25)26/h7-12H,4-6H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIDIILGIYAXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)






![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)